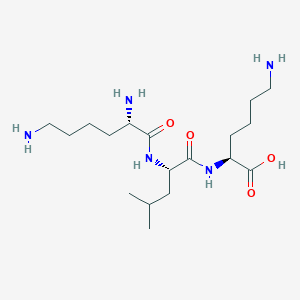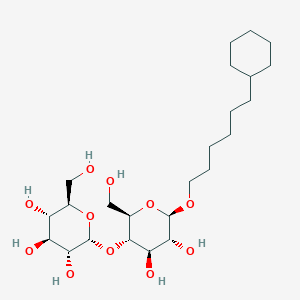
4-(4-Chloro-2-nitro-phenoxy)-benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chloro-2-nitro-phenoxy)-benzaldehyde (4-CNPA) is a chemical compound of the aryl aldehyde family that has been studied extensively in recent years due to its potential applications in various scientific fields. 4-CNPA is a yellowish-brown solid with a molecular weight of 283.6 g/mol and a melting point of 104-105°C. It is soluble in ethanol, acetone, and hydrochloric acid and is insoluble in water. This compound has been used in the synthesis of a variety of compounds and has been studied for its potential applications in drug discovery, biochemistry, and physiology.
Applications De Recherche Scientifique
Organic Synthesis and Material Science
- Synthesis of Organic Analogues : Research conducted by Rai et al. (2016) explored the thermal properties of organic systems, demonstrating the use of similar organic compounds in the formation of eutectics, which could imply applications of 4-(4-Chloro-2-nitro-phenoxy)-benzaldehyde in developing new materials with specific melting points and thermal properties (Rai, Pandey, & Rai, 2016).
- Photocatalytic Applications : Liu et al. (2019) have shown the covalent immobilization of phthalocyanine on graphene oxide for the degradation of phenol, suggesting that compounds with structures similar to 4-(4-Chloro-2-nitro-phenoxy)-benzaldehyde can be utilized in creating photocatalytic materials for environmental remediation (Liu et al., 2019).
Catalysis and Chemical Reactions
- Catalysis by Basic Carbons : Perozo-Rondón et al. (2006) demonstrated the catalytic activity of alkaline carbons in the condensation of benzaldehyde and its derivatives, indicating the potential use of 4-(4-Chloro-2-nitro-phenoxy)-benzaldehyde in similar catalytic processes for synthesizing medically relevant intermediates (Perozo-Rondón et al., 2006).
Environmental Applications
- Photocatalytic Degradation of Contaminants : Priya and Madras (2006) investigated the photocatalytic degradation of phenols, revealing the importance of substituent groups on the degradation rate. This suggests that derivatives of 4-(4-Chloro-2-nitro-phenoxy)-benzaldehyde could be explored for environmental cleanup, particularly in the degradation of organic pollutants (Priya & Madras, 2006).
Nonlinear Optical Materials
- Synthesis and Nonlinear Optical Properties : Karthick et al. (2019) synthesized a new molecular adduct with potential for opto-electronic applications, highlighting the role of hydrogen bonding in third-order nonlinear optical properties. This points to the utility of 4-(4-Chloro-2-nitro-phenoxy)-benzaldehyde in the development of materials for optical limiting and photonic applications (Karthick et al., 2019).
Conductive Polymers
- Electrical Conductivity of Polymers : Hafeez et al. (2019) synthesized bis-aldehyde monomers leading to electrically conductive pristine polyazomethines, which could suggest applications of 4-(4-Chloro-2-nitro-phenoxy)-benzaldehyde in the synthesis of conductive polymers with potential electronic applications (Hafeez et al., 2019).
Propriétés
IUPAC Name |
4-(4-chloro-2-nitrophenoxy)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO4/c14-10-3-6-13(12(7-10)15(17)18)19-11-4-1-9(8-16)2-5-11/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVGYAFMBCXTPJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20366216 |
Source


|
| Record name | 4-(4-Chloro-2-nitro-phenoxy)-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20366216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chloro-2-nitro-phenoxy)-benzaldehyde | |
CAS RN |
56135-50-3 |
Source


|
| Record name | 4-(4-Chloro-2-nitro-phenoxy)-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20366216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










acetic acid](/img/structure/B1348388.png)



